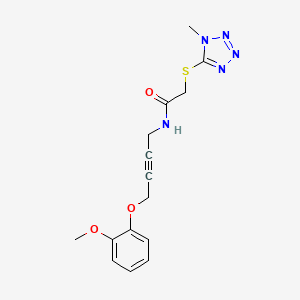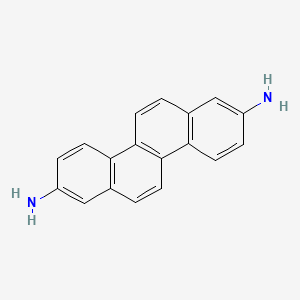
2,8-Diaminochrysene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Diaminochrysene is a polycyclic aromatic hydrocarbon derivative, characterized by the presence of two amino groups at the 2 and 8 positions on the chrysene backbone.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Diaminochrysene typically involves the nitration of chrysene to produce 2,8-dinitrochrysene, followed by reduction to yield the desired diamino compound. One common method involves the use of nitric acid for nitration, followed by reduction with hydrazine hydrate in the presence of palladium on carbon (Pd-C) as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2,8-Diaminochrysene undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Hydrazine hydrate, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), sulfuric acid.
Major Products:
Oxidation: 2,8-Dinitrochrysene.
Reduction: Various reduced derivatives depending on the conditions.
Substitution: Halogenated or sulfonated chrysene derivatives.
科学的研究の応用
作用機序
The mechanism by which 2,8-Diaminochrysene exerts its effects, particularly its anticancer properties, involves intercalation with DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This disruption ultimately results in the inhibition of cancer cell growth and proliferation .
類似化合物との比較
- 6,12-Diaminochrysene
- 2,6-Diaminoanthracene
- 2,7-Diaminophenanthrene
Comparison: 2,8-Diaminochrysene is unique due to the specific positioning of the amino groups, which influences its chemical reactivity and biological activity. Compared to 6,12-Diaminochrysene, this compound exhibits different electronic properties and steric effects, leading to distinct interactions with biological targets. Similarly, its reactivity differs from that of 2,6-Diaminoanthracene and 2,7-Diaminophenanthrene, making it a valuable compound for specific applications in research and industry .
特性
IUPAC Name |
chrysene-2,8-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c19-13-3-7-15-11(9-13)1-5-17-16-8-4-14(20)10-12(16)2-6-18(15)17/h1-10H,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKDLNWEWQZIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=CC4=C3C=CC(=C4)N)C=C1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 5-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2454169.png)
![4-[(3,4-Dichlorophenyl)methyl]morpholine](/img/structure/B2454170.png)
![1-Ethyl-1-[(3R,4S)-4-hydroxyoxolan-3-yl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2454173.png)
![2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2454174.png)
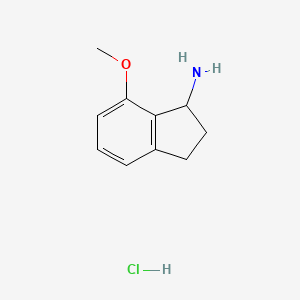
![ethyl 2-(2-((5-((2-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2454178.png)
![(Z)-2-(4-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2454180.png)
![1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride](/img/structure/B2454181.png)
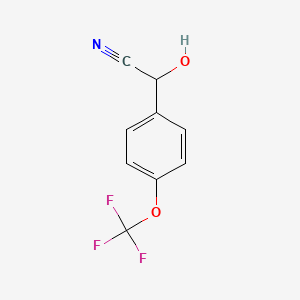
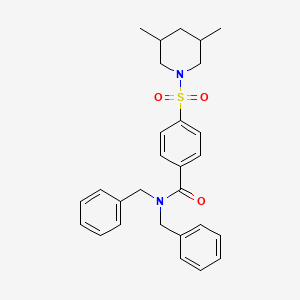
![Ethyl 4-(5,7-dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2454185.png)
![(2R)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride](/img/structure/B2454186.png)
![N-(4-methoxyphenyl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2454188.png)
